molecular formula C13H28N2O2 B14421561 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-19-7

2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B14421561
CAS No.: 85181-19-7
M. Wt: 244.37 g/mol
InChI Key: IXVQOBROPSXSKR-UHFFFAOYSA-N
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Description

2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a highly hindered amine. This compound is often used in various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oxides.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Reduction: The compound can be reduced to form various derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxides and hydroxylamines.

    Substitution: Formation of substituted amines.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol involves its role as a hindered base. It can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets include nucleophiles and electrophiles in organic synthesis, where it acts to modulate reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is unique due to its combination of a highly hindered piperidine ring with an ethoxyethanol group. This structure imparts unique reactivity and stability, making it valuable in both research and industrial applications.

Properties

CAS No.

85181-19-7

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)15-12)14-5-7-17-8-6-16/h11,14-16H,5-10H2,1-4H3

InChI Key

IXVQOBROPSXSKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCOCCO)C

Origin of Product

United States

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